![molecular formula C12H13N3O2 B4508756 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B4508756.png)
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Overview
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups and yields structurally diverse substituted anilines.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often involves scalable one-pot synthesis methods. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and mild reaction conditions to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole moiety .
Scientific Research Applications
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to therapeutic effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the ethyl group on the oxadiazole ring and the acetamide moiety on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-11-14-12(17-15-11)9-4-6-10(7-5-9)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXATLVLXOZSSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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